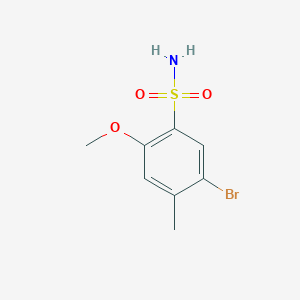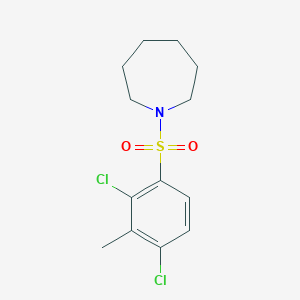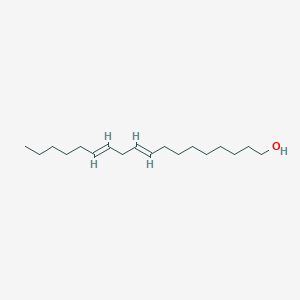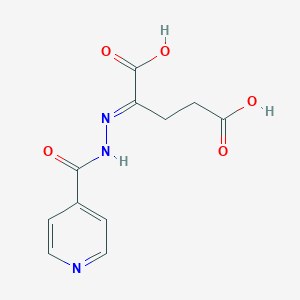
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide, also known as GSK2330672, is a small molecule drug that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound belongs to the class of sulfonamides and has a unique chemical structure.
Mecanismo De Acción
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is an important regulator of the unfolded protein response (UPR) pathway, which is activated in response to cellular stress. By inhibiting PERK, 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide can reduce the UPR pathway and decrease inflammation in various tissues.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects in various tissues, including the gut and the lungs. It can reduce the production of pro-inflammatory cytokines and chemokines and improve tissue damage caused by inflammation. 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has also been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide is its specificity for PERK. This allows for targeted inhibition of the UPR pathway without affecting other pathways. However, 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide could focus on its potential therapeutic applications in other diseases, such as diabetes and cancer. Additionally, researchers could investigate ways to improve the pharmacokinetics of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide to increase its effectiveness as a therapeutic agent. Finally, further studies could be conducted to elucidate the molecular mechanisms of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide and its effects on the UPR pathway.
Métodos De Síntesis
The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyridine with ethyl 4-methylbenzenesulfonate to form 5-nitro-2-(4-methylbenzenesulfonyloxy)pyridine. This intermediate is then reduced with iron powder to give 5-amino-2-(4-methylbenzenesulfonyloxy)pyridine. The final step involves the reaction of this intermediate with 5-chloro-2-ethoxybenzenesulfonyl chloride to form 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of inflammatory bowel disease (IBD). Studies have shown that 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide can reduce inflammation in the gut and improve the symptoms of IBD.
Another area of research is the treatment of chronic obstructive pulmonary disease (COPD). 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide has been shown to reduce airway inflammation and improve lung function in patients with COPD.
Propiedades
Nombre del producto |
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14Cl2N2O3S |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-6-9(2)11(16)7-13(12)22(19,20)18-14-5-4-10(15)8-17-14/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
NIMMSQSIJFCNQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)






![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

